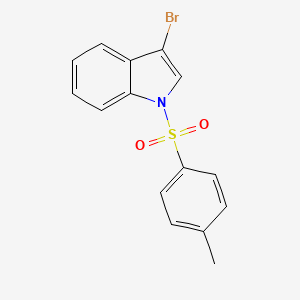

3-Bromo-1-tosyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWIINXTMHBRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458900 | |

| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-77-9 | |

| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1 Tosyl 1h Indole

Established Synthetic Pathways to 3-Bromo-1-tosyl-1H-indole

The synthesis of this compound is most commonly achieved by two principal methods: the N-tosylation of 3-bromoindole or the regioselective bromination of 1-tosyl-1H-indole.

N-Tosylation Protocols for 3-Bromoindole

A direct and widely used approach involves the N-tosylation of 3-bromoindole. This reaction is typically initiated by the deprotonation of the indole (B1671886) nitrogen with a base, followed by the reaction of the resulting anion with tosyl chloride (TsCl).

Several bases and reaction conditions have been successfully employed. Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) is a common choice, ensuring irreversible deprotonation. mdpi.com Another effective method utilizes a phase-transfer catalyst, such as benzyltriethylammonium chloride, in a dichloromethane (B109758) and aqueous sodium hydroxide (B78521) system. This protocol offers a practical alternative for achieving the desired N-tosylation.

Table 1: N-Tosylation Protocols for 3-Bromoindole

| Base/Catalyst | Solvent | Reagent | Typical Conditions |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF | Tosyl Chloride (TsCl) | 0 °C to room temperature |

| Sodium Hydroxide (NaOH) / Benzyltriethylammonium chloride | Dichloromethane/Water | Tosyl Chloride (TsCl) | Room temperature |

Regioselective Bromination of 1-Tosyl-1H-indole

An alternative, highly efficient route involves the direct bromination of 1-tosyl-1H-indole. The electron-withdrawing nature of the tosyl group directs electrophilic substitution to the C3 position, the most nucleophilic site on the indole ring. This allows for excellent regioselectivity. smolecule.com

N-bromosuccinimide (NBS) is a frequently used brominating agent for this purpose, typically in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) at room temperature. acs.orgmdpi.com This method is known for its high yields and minimal side products. acs.org Other brominating agents like bromine (Br₂) in acetic acid can also be employed. smolecule.com

Table 2: Regioselective Bromination of 1-Tosyl-1H-indole

| Brominating Agent | Solvent | Typical Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | 0 °C to room temperature mdpi.com |

Synthesis of Precursor Indole Scaffolds and Related Intermediates

The availability of the starting materials, 3-bromoindole and 1-tosyl-1H-indole, is crucial for the successful synthesis of the target compound.

Methodologies for Preparing Brominated Indole Precursors (e.g., 3-Bromoindole)

3-Bromoindole can be synthesized by the direct bromination of indole. However, controlling the regioselectivity can be challenging. Using milder brominating agents helps to favor substitution at the C3 position. One such reagent is pyridinium (B92312) bromide perbromide in pyridine, which can provide good yields of 3-bromoindole. cdnsciencepub.com Another common method is the use of N-bromosuccinimide (NBS). The reaction of N-benzoylindole with NBS, followed by hydrolysis, also affords 3-bromoindole in good yields. cdnsciencepub.com

Synthesis of N-Tosyl Indole Core Structures

The synthesis of 1-tosyl-1H-indole is a key step for the regioselective bromination pathway. This is typically achieved by reacting indole with tosyl chloride in the presence of a base. ontosight.aievitachem.com Common conditions include the use of sodium hydride in DMF or potassium carbonate in acetonitrile. mdpi.comevitachem.com These methods reliably produce the N-tosylated indole in high yields.

Advanced Synthetic Strategies and Methodological Innovations for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound. These include catalytic C-H functionalization and one-pot procedures.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Bromoindole |

| 1-Tosyl-1H-indole |

| Tosyl chloride |

| Sodium hydride |

| Dimethylformamide |

| Benzyltriethylammonium chloride |

| Dichloromethane |

| Sodium hydroxide |

| Potassium carbonate |

| Acetonitrile |

| N-Bromosuccinimide |

| Bromine |

| Acetic Acid |

| Pyridinium bromide perbromide |

| Pyridine |

One-Pot and Cascade Approaches to this compound Formation

For instance, starting from N-(2-(bromomethyl)phenyl)-N-phenylbenzamide, a reaction with sodium p-tolylsulfinate can yield an intermediate which, upon treatment with a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), cyclizes to the corresponding 3-tosylindole. nih.govacs.org This transition-metal-free approach is operationally simple and provides good yields from readily available starting materials. nih.govacs.org

Another one-pot approach involves the halogenation of 2-trifluoromethyl-indoles. nih.gov An enamine intermediate can be reduced and then subjected to in-situ bromination with bromine in acetic acid to yield 3-bromo-2-(trifluoromethyl)-1H-indole. nih.gov This can subsequently be tosylated to obtain the desired product.

A different strategy employs a cascade reaction for the synthesis of complex indole derivatives. researchgate.net While not directly producing this compound, the principles of cascade reactions, such as those forming polycyclic fused isoindolinones through a Pictet-Spengler type cyclization, demonstrate the potential for designing efficient routes to functionalized indoles. researchgate.net

Application of Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. In the synthesis of this compound, PTC can be employed to enhance the reaction between 3-bromoindole and tosyl chloride.

The synthesis typically involves the reaction of 3-bromoindole with tosyl chloride in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst like benzyltriethylammonium chloride in a solvent such as dichloromethane. The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the indole nitrogen, allowing for subsequent nucleophilic attack on the tosyl chloride. This method provides an efficient route to the desired product.

Metal-Catalyzed Cycloaddition Reactions for Related Tosylindole Derivatives

Metal-catalyzed reactions, particularly cycloadditions, are pivotal in constructing complex heterocyclic frameworks. While direct metal-catalyzed cycloaddition to form this compound is not prominently documented, related methodologies for other tosylindole derivatives highlight the potential of this approach.

For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations, mediated by TMSOTf, have been developed to produce cyclohepta[b]indoles. acs.org This demonstrates the utility of cycloaddition in functionalizing the indole core.

Furthermore, palladium-catalyzed denitrogenative [3+2] cycloaddition of N-aroylbenzotriazoles with internal alkynes is an effective method for synthesizing polysubstituted indoles. scispace.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been used to synthesize tosyl alkyne derivatives of indoles. These metal-catalyzed strategies offer high efficiency and regioselectivity in the synthesis of diverse indole derivatives. scispace.comarabjchem.org

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of the synthesis of this compound. Key parameters that are often optimized include the choice of brominating agent, solvent, temperature, and reaction time.

For the bromination of 1-tosylindole, common brominating agents include bromine (Br₂) and N-bromosuccinimide (NBS). smolecule.com The choice between these reagents can affect the regioselectivity and yield. For instance, using NBS can sometimes offer better control and avoid over-bromination. The solvent also plays a critical role; acetic acid is a common choice for electrophilic bromination. smolecule.com

Directed ortho-metalation (DoM) presents a highly regioselective method for introducing the bromine atom. smolecule.com This involves the lithiation of the tosylated indole followed by quenching with a bromine source, ensuring precise placement at the C-3 position. smolecule.com

In one-pot syntheses, the optimization of each sequential step is critical. For the modified Madelung synthesis of 3-tosylindoles, screening experiments identified that using 4 equivalents of sodium p-tolylsulfinate in DMSO at 25 °C for 12 hours for the first step, followed by the addition of 3 equivalents of DBN at 100 °C for 12 hours for the cyclization step, provided optimal results. acs.org

The following table summarizes a comparative analysis of different bromination methods for indole derivatives, which can be informative for the synthesis of this compound.

| Method | Reagents | Conditions | Yield | Regioselectivity |

| Br₂/Fe in AcOH | Br₂, Fe | 80°C, 2h | 75% | Moderate |

| NBS/TMSCl in THF | NBS, TMSCl | RT, 24h | 96% | Excellent |

| Bu₄NBr₃/Toluene | Bu₄NBr₃ | 100°C, 16h | 85% | Good |

| Data adapted from a comparative analysis of bromination methods. |

Furthermore, challenges such as dibromination can be addressed by using stoichiometric amounts of the brominating agent or by using a milder reagent like NBS. The stability of the tosyl group under the reaction conditions must also be considered, as it can be susceptible to cleavage by strong bases or nucleophiles. Avoiding polar aprotic solvents like DMF and using mild bases for workup can help prevent detosylation.

Reactivity and Transformation Reactions of 3 Bromo 1 Tosyl 1h Indole

Nucleophilic Substitution Reactions at the C3-Position of 3-Bromo-1-tosyl-1H-indole

The bromine atom at the C3 position of this compound is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the indole (B1671886) scaffold.

Introduction of Heteroatom and Carbon-Based Nucleophiles

A variety of heteroatom-based nucleophiles, including those containing nitrogen, oxygen, and sulfur, can readily displace the bromide at the C3 position. For instance, reactions with amines, alcohols, and thiols lead to the formation of 3-amino, 3-alkoxy, and 3-thioether indole derivatives, respectively. rsc.org The success of these reactions often depends on the reaction conditions, such as the choice of base and solvent.

Carbon-based nucleophiles are also effectively employed in substitution reactions with this compound. This allows for the formation of new carbon-carbon bonds at the C3 position, a crucial step in building more complex molecular architectures.

Pathways to Diverse 3-Substituted Indole Derivatives

The nucleophilic substitution reactions of this compound provide a direct and efficient pathway to a wide array of 3-substituted indole derivatives. The ability to introduce various functional groups at this position is of significant interest in medicinal chemistry and materials science, as the substituent at C3 can profoundly influence the biological activity and physical properties of the resulting indole compound.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, and this compound is an excellent substrate for these transformations. arabjchem.orgresearchgate.net The presence of the bromine atom provides a reactive handle for various coupling processes, primarily catalyzed by palladium complexes. researchgate.net

Palladium-Catalyzed Cross-Coupling Processes

Palladium catalysts are highly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds using this compound as a starting material. researchgate.net Two of the most prominent and widely used palladium-catalyzed reactions in this context are the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, and it has been successfully applied to this compound to synthesize 3-aryl and 3-heteroaryl indoles. capes.gov.brcore.ac.uk This reaction typically involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. chemie-brunschwig.ch

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired coupled products. For example, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are often employed. The Suzuki-Miyaura coupling offers a broad substrate scope and functional group tolerance, making it a highly versatile method for the synthesis of a diverse library of 3-arylindole derivatives. chemie-brunschwig.ch

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Phenyl-1-tosyl-1H-indole | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 3-(4-Methoxyphenyl)-1-tosyl-1H-indole | Good |

| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 3-(Pyridin-3-yl)-1-tosyl-1H-indole | Moderate to High |

Note: The yields are general representations from literature and can vary based on specific reaction conditions.

The Sonogashira coupling reaction provides a direct route to 3-alkynylindoles by coupling this compound with a terminal alkyne. rsc.orgcapes.gov.br This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylethylamine. organic-chemistry.org

This methodology allows for the introduction of a variety of substituted and unsubstituted alkynyl groups at the C3 position of the indole ring. thieme-connect.de The resulting 3-alkynylindoles are valuable synthetic intermediates that can be further transformed into a range of other functional groups or used in the construction of more complex heterocyclic systems.

Table 2: Examples of Sonogashira Coupling with this compound

| Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 3-(Phenylethynyl)-1-tosyl-1H-indole | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | Dioxane | 3-((Trimethylsilyl)ethynyl)-1-tosyl-1H-indole | Good |

| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 3-(Hept-1-yn-1-yl)-1-tosyl-1H-indole | Good |

Note: The yields are general representations from literature and can vary based on specific reaction conditions.

Allylation Reactions with this compound Derivatives

While direct allylation of this compound is not extensively detailed in the provided search results, the reactivity of similar indole systems provides insights into potential synthetic pathways. For instance, metalation of a tosyl-protected indole followed by alkylation with prenyl bromide has been successfully employed to introduce an allyl group at the C2 position. nih.gov This suggests that a similar strategy, potentially involving a halogen-metal exchange of the 3-bromo substituent, could facilitate C3-allylation.

Further illustrating the utility of allylation in indole chemistry, the allylboration of indoles is a known method for creating homoallylic amines. diva-portal.org Although this doesn't directly involve this compound, it highlights a pathway for introducing allyl groups onto the indole scaffold.

N-Arylation Strategies for Indoles (Contextual Relevance)

N-arylation of indoles is a significant transformation in the synthesis of biologically active compounds. mdpi.com While this compound is already N-functionalized, understanding N-arylation provides context for the broader synthetic utility of indole derivatives. Common methods for N-arylation include copper-catalyzed and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. mdpi.com These reactions typically involve the coupling of an indole with an aryl halide. mdpi.com The presence of the tosyl group in this compound influences the electronic properties of the indole nitrogen, which could affect its reactivity in subsequent or alternative N-functionalization reactions.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position of the indole ring. The bromine atom in this compound serves as a versatile handle for these transformations. For example, copper-catalyzed coupling with phenylacetylene can be used to introduce an alkynyl group. nih.gov

A notable application is the copper-catalyzed reaction of 3-haloindoles with copper cyanide to yield the corresponding 3-cyanoindoles. nih.gov Additionally, copper-catalyzed cross-coupling reactions have been developed for the C-H activation and subsequent coupling of indoles with other heterocycles, demonstrating the broad utility of copper catalysis in indole chemistry. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions with Indole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Halo-2-(trifluoromethyl)-1H-indoles | Phenylacetylene | Palladium/Copper | 3-(Phenylethynyl)-2-(trifluoromethyl)-1H-indoles | nih.gov |

| 3-Halo-2-(trifluoromethyl)-1H-indoles | Copper cyanide | Copper | 3-Cyano-2-(trifluoromethyl)-1H-indoles | nih.gov |

| Indoles | 1,3-Azoles | Copper | Indole-containing biheteroaryls | nih.gov |

Radical-Mediated Cross-Coupling Approaches Utilizing Bromoindoles

Radical-mediated cross-coupling offers an alternative to traditional metal-catalyzed methods for functionalizing bromoindoles. These reactions often proceed under mild conditions and can provide access to unique structural motifs. It has been shown that 3-bromoindoles can interact with photocatalysts to generate free radicals, which can then be coupled with various aryl partners. helsinki.fi

Recent advancements have focused on developing efficient radical-mediated processes. For instance, silylboronate-mediated radical cross-coupling of aryl fluorides with arylalkanes has been demonstrated as a transition-metal-free method for C-C bond formation. nih.gov While not directly applied to this compound, this methodology suggests the potential for developing similar radical-based strategies for the functionalization of bromoindoles. The combination of photosensitive processes with hydrogen atom transfer (HAT) and single electron transfer (SET) can lead to efficient radical-mediated organic synthesis. rsc.org

Directed Modifications of the Indole Nucleus and Tosyl Group of this compound

Beyond reactions at the C3-bromo position, the indole core and the N-tosyl group of this compound can undergo specific transformations.

Oxidative Transformations of the Indole Ring System

The indole ring system can be subjected to oxidative transformations to yield various oxidized derivatives. For instance, oxidation of the indole ring can lead to the formation of indole-2,3-diones. The presence of the electron-withdrawing tosyl group and the bromine atom can influence the regioselectivity and reactivity of these oxidative processes.

Reductive Cleavage and Deprotection of the Tosyl Group

The N-tosyl group in this compound serves as a protecting group for the indole nitrogen. This group can be removed under specific reductive conditions, a process known as deprotection. A common method for the deprotection of N-tosylated indoles is the use of cesium carbonate in a heated solvent mixture such as methanol/THF. researchgate.net This reductive cleavage is a crucial step in many synthetic sequences, as it reveals the free N-H of the indole, allowing for further functionalization or for obtaining the final target molecule. researchgate.netnih.gov The stability of the tosyl group under various reaction conditions, followed by its efficient removal, highlights its utility as a protecting group in the synthesis of complex indole derivatives. nih.gov

Investigations into Regioselectivity and Stereoselectivity in this compound Reactions

In the synthesis of complex molecules, controlling the orientation and spatial arrangement of chemical reactions is paramount. A reaction that favors the formation of one constitutional isomer over another is termed regioselective. masterorganicchemistry.com Similarly, a reaction that preferentially forms one stereoisomer over others is known as stereoselective. masterorganicchemistry.com For derivatives of this compound, both the tosyl (p-toluenesulfonyl) group at the N1 position and the bromine atom at the C3 position play crucial roles in dictating the regiochemical and stereochemical outcomes of its transformations.

The tosyl group is an electron-withdrawing group that serves multiple functions. Primarily, it acts as a protecting group for the indole nitrogen, but it also significantly influences the reactivity and regioselectivity of the indole ring. For instance, the tosyl group can act as a directing group in directed ortho-metalation (DoM) strategies, ensuring the precise placement of substituents. smolecule.com In electrophilic substitution reactions, the presence of the tosyl group helps to control the position of incoming electrophiles.

The bromine atom at the C3 position is a versatile functional handle. It makes the C3 carbon susceptible to a variety of reactions, most notably metal-catalyzed cross-coupling reactions and nucleophilic substitutions. smolecule.com The inherent reactivity of the C-Br bond at this specific location ensures that these transformations are highly regioselective, occurring almost exclusively at the C3 position.

Research has demonstrated that the synthesis of 3-substituted indoles can be achieved with high regioselectivity. For example, while 1-(benzenesulfonyl)-3-lithioindole, an analogue of the tosylated compound, can rearrange to the more stable 2-lithio isomer at elevated temperatures, reactions at low temperatures proceed regioselectively at the C3 position. orgsyn.org This highlights the kinetic control that governs the regioselectivity of such reactions.

The following table summarizes findings on the regioselectivity of different bromination methods used to synthesize precursors to or the title compound itself, illustrating how reaction conditions can be optimized for excellent regiocontrol.

| Method | Reagents | Conditions | Yield | Regioselectivity | Reference |

| Br₂/Fe in AcOH | Br₂, Fe | 80°C, 2h | 75% | Moderate | |

| NBS/TMSCl in THF | NBS, TMSCl | RT, 24h | 96% | Excellent | |

| Bu₄NBr₃/Toluene | Bu₄NBr₃ | 100°C, 16h | 85% | Good |

Stereoselectivity becomes a key consideration when reactions involving this compound create new stereocenters. The rigid, planar indole core, combined with the sterically demanding tosyl group, can create a chiral environment that influences the approach of reagents. This can lead to the preferential formation of one diastereomer over another in subsequent reactions. For instance, in the synthesis of related indole alkaloids, coupling reactions have been shown to yield a trans diastereomer as the sole product, demonstrating high stereocontrol. rsc.org While specific studies on the stereoselectivity of this compound are context-dependent, the principles of stereocontrolled synthesis are broadly applicable. rsc.orgjst.go.jp

The table below provides examples of reactions where the regioselectivity or stereoselectivity is a critical aspect of the transformation.

| Reaction Type | Reagents/Catalyst | Position of Reaction | Selectivity Type | Outcome | Reference |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | C3 | Regioselective | Exclusive formation of 3-substituted indoles. | |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | C3 | Regioselective | Forms 3-phenyl-1-tosyl-1H-indole derivatives. | smolecule.comnih.gov |

| Sonogashira Coupling | Phenylacetylene, Pd catalyst | C3 | Regioselective | Forms 3-alkynyl-1-tosyl-1H-indole derivatives. | smolecule.comnih.gov |

| Cycloaddition | Nitrile oxide | N/A | Stereoselective | Can lead to stereoselective formation of tertiary alcohols in related systems. | rsc.org |

| Reductive Fischer Indolization | Triethylsilane, Trifluoroacetic acid | N/A | Stereoselective | Can afford products with high diastereomeric excess in complex indole synthesis. | rsc.org |

Synthetic Applications and Advanced Organic Materials Chemistry

3-Bromo-1-tosyl-1H-indole as a Cornerstone in Organic Synthesis

This compound has established itself as a cornerstone intermediate in organic synthesis due to its unique structural features that facilitate a wide array of chemical transformations. The molecule incorporates two key functional groups whose reactivities are well-understood and can be selectively exploited.

The tosyl (p-toluenesulfonyl) group at the N1 position serves a dual purpose. Firstly, it is a robust protecting group for the indole (B1671886) nitrogen, preventing unwanted side reactions under various conditions, including exposure to strong bases or organometallic reagents. Secondly, as a strong electron-withdrawing group, it modifies the electronic properties of the indole ring, influencing its reactivity in subsequent functionalization steps. The bromine atom at the C3 position is a versatile synthetic handle. It is an excellent leaving group in nucleophilic substitution reactions and, crucially, provides a reactive site for numerous palladium-catalyzed cross-coupling reactions. smolecule.com This combination allows for the precise and sequential introduction of diverse substituents onto the indole core, making it a preferred starting material for building complex molecular architectures.

Role in the Synthesis of Complex Organic Molecules

The predictable reactivity of this compound makes it an ideal precursor for the synthesis of a variety of complex organic structures, including those with significant biological activity and novel heterocyclic frameworks.

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. researchgate.net this compound serves as a key starting material for creating libraries of functionalized indole derivatives for biological screening. The C3-bromo position is readily transformed through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Key reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are frequently employed to forge new carbon-carbon bonds at the C3 position. smolecule.comorganic-chemistry.org Furthermore, the bromine can be displaced by a range of nucleophiles, including amines and thiols, to introduce different functionalities. This synthetic flexibility enables the systematic modification of the indole scaffold to explore structure-activity relationships (SAR). For instance, derivatives prepared from this compound have been evaluated for anticancer activity, with some showing significant cytotoxicity against cancer cell lines. smolecule.com

Below is a table summarizing the primary synthetic transformations used to functionalize this compound for the development of new, biologically relevant molecules.

| Reaction Type | Reagents/Catalysts | Resulting Functional Group | Application Context |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | C3-Aryl or C3-Heteroaryl | Synthesis of bioactive molecules like Sabizabulin. |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | C3-Alkynyl | Creation of precursors for more complex scaffolds. smolecule.com |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | C3-Amino, C3-Thio, C3-Alkoxy | Introduction of diverse functional groups for SAR studies. |

| Oxidation | Oxidizing Agents | Indole-2,3-diones | Generation of oxidized indole derivatives. |

Beyond simple functionalization, this compound is instrumental in constructing entirely new and complex heterocyclic systems where the indole is a fused component. The C3 position acts as an anchor point for annulation reactions, where a new ring is built onto the indole core.

One powerful strategy involves a palladium-catalyzed domino reaction. For example, a 2-(2-bromoaryl)-1-aryl-1H-indole, which can be prepared through coupling reactions, can undergo a subsequent intramolecular C-H arylation to yield complex polycyclic aromatic systems like indolo[1,2-f]phenanthridines. organic-chemistry.org This showcases how the initial C-Br bond can direct the formation of intricate, fused ring systems. Another approach involves cycloaddition reactions. For instance, dearomative (3+2) cycloadditions using 2-nitrobenzofurans can produce highly substituted and diastereomerically pure benzofuro[3,2-b]indol-3-one derivatives, which are complex heterocyclic scaffolds with potential biological activities. mdpi.com These methods demonstrate the utility of the bromo-indole precursor in generating molecular diversity and complexity far beyond simple substitution.

The table below highlights examples of complex heterocyclic systems that can be constructed using strategies applicable to 3-bromo-indole precursors.

| Synthetic Strategy | Key Transformation | Resulting Scaffold |

| Domino Reaction | Intramolecular Pd-catalyzed C-H Arylation | Indolo[1,2-f]phenanthridines organic-chemistry.org |

| (3+2) Cycloaddition | Dearomative Cycloaddition with 2-Nitrobenzofurans | Benzofuro[3,2-b]indol-3-ones mdpi.com |

| Reductive Cyclization | Reaction with o-vinylanilides | 2,3-Disubstituted Indoles organic-chemistry.org |

The synthesis of macrocyclic and polycyclic compounds containing an indole unit is a significant area of research, often targeting molecules with unique host-guest properties or potent biological activity. While specific literature detailing the use of this compound in macrocyclization is sparse, its application is highly feasible based on established synthetic protocols for related bromo-indoles.

Modern macrocyclization techniques frequently rely on metal-catalyzed cross-coupling reactions to form the large ring structure. Ring-Closing Metathesis (RCM) is a prominent example. In a relevant synthesis, a 2-bromoindole derivative was functionalized with two terminal alkene chains, which were then subjected to a ruthenium-catalyzed RCM to successfully form an indole-based macrocycle. mdpi.com Given that this compound readily undergoes coupling reactions, it could be similarly elaborated with diene-containing partners to serve as a precursor for RCM-based macrocyclization.

For polycyclic systems, bis-indole alkaloids and related structures are of great interest due to their biological properties. chim.it Synthetic strategies often involve the dimerization of indole units. The reactivity of the C3-bromo position allows for coupling reactions that can link two indole moieties together, either directly or through a linker, providing access to complex polycyclic bis-indole frameworks. chim.it

Construction of Novel Heterocyclic Scaffolds

Applications in Advanced Materials Science (e.g., Conductive Polymers, Sensors)

The application of indole derivatives is expanding from medicine into materials science, where their electronic properties are being explored for use in advanced organic materials. The indole nucleus is an electron-rich aromatic system, a characteristic that is fundamental for applications in organic electronics. The ability to precisely functionalize this core using precursors like this compound is critical for tuning these electronic properties.

While direct applications of this compound in this field are still emerging, derivatives are promising candidates for creating conductive polymers and chemical sensors. smolecule.com For instance, polyindoles and their carbazole (B46965) analogues are known to possess semiconducting properties. The polymerization of functionalized indoles can lead to materials with tailored band gaps and conductivity. The Sonogashira coupling of this compound, for example, can introduce conjugated acetylenic units, which are useful for extending the π-system of a polymer backbone, a key strategy in designing organic conductors. uic.edu

In the area of chemical sensors, the indole ring can act as a fluorescent signaling unit. By attaching specific receptor groups to the indole core via the C3 position, chemosensors can be designed to detect specific analytes (ions or molecules) through changes in their fluorescence emission. The synthesis of carbazole derivatives, accessible from indole precursors, for use as sensitizers in dye-sensitized solar cells (DSSCs) further highlights the potential of these scaffolds in organic materials and optoelectronics. acs.org

Computational and Theoretical Investigations of 3 Bromo 1 Tosyl 1h Indole and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a valuable tool for understanding the electronic properties and reactivity of 3-Bromo-1-tosyl-1H-indole. DFT calculations can model the transition states for reactions such as bromine substitution at the indole (B1671886) 3-position. These calculations help in predicting the most likely pathways for chemical transformations.

For instance, in the context of synthesizing N-(p-Toluenesulfonyl)indole-3-boronic acid from a 3-bromo-1-tosylindole precursor, DFT/B3LYP calculations are employed to model the transition states in the crucial Miyaura borylation cross-coupling reaction. This modeling helps in identifying the energy barriers associated with key steps like transmetallation.

Furthermore, DFT has been utilized to optimize the molecular geometry of derivatives. In a study of 1,3,4-oxadiazole-indole hybrids, the structure of a potent derivative, ((5'-Bromo-1H-indol-1-yl) methyl)-5''-(3-bromo-4-methylphenyl)-1,3,4-Oxadiazole, was optimized using the B3LYP hybrid functional with a 6-311++g(d,p) basis set. researchgate.net The resulting electrostatic potential map provided an understanding of the molecule's energy distribution and identified chemically reactive regions. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for exploring the dynamic behavior of this compound derivatives and their interactions with biological targets.

Molecular Docking Analyses for Ligand-Target Interactions (for derived compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For derivatives of this compound, docking studies have been instrumental in identifying potential therapeutic applications. For example, docking studies on N-benzyl indole-derived hydrazones identified the epidermal growth factor receptor (EGFR) as a potential target in triple-negative breast cancer. nih.govrsc.org One compound, in particular, showed a high binding affinity with a docking score of -10.523 kcal/mol. nih.govrsc.org

In another study, docking experiments with 3-indolylpropyl derivatives targeting the 5-HT1A receptor revealed that the most potent compounds formed a key coulombic interaction between a protonated nitrogen atom of their piperazine (B1678402) ring and the Asp116 residue of the receptor. uchile.cl Similarly, docking studies of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors have been used to evaluate binding interactions. nih.gov

The predictive power of docking is also utilized in the design of novel inhibitors. For instance, docking studies of indole derivatives as selective COX-2 inhibitors have helped to confirm the binding affinity of synthesized molecules to the enzyme. researchgate.net Likewise, in the development of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives as antibacterial agents, molecular docking was used to assess their ability to bind to long RSH (RelA/SpoT homolog) proteins. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics (for derived compounds)

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of molecules over time. This is crucial for understanding how a ligand adapts to the binding site of a target protein.

For N-benzyl indole-derived hydrazones targeting EGFR in breast cancer, MD simulations over a 100 ns period showed stable binding of the most potent compound within the receptor's active site. nih.govrsc.org This stability is a key indicator of a potentially effective drug candidate.

MD simulations are also employed in the study of N-tosyl-indole hybrid thiosemicarbazones to further examine the results of tyrosinase inhibition studies. nih.gov Additionally, MD simulations were used to investigate the stable binding of a potent 1,3,4-oxadiazole-indole hybrid to the estrogen receptor alpha, suggesting its potential for treating metastatic breast cancer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (for derived compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study on N-benzyl indole-derived hydrazones as anti-triple negative breast cancer agents revealed the importance of key molecular descriptors for their potency. nih.govrsc.org A multi-linear regression (MLR) QSAR model highlighted the significance of descriptors such as com_accminus_2A, fringNlipo6A, and sp3Cplus_AbSA. rsc.org This information is valuable for designing more potent analogues. nih.govrsc.org

Similarly, 3D-QSAR studies have been performed on indole derivatives as selective COX-2 inhibitors. researchgate.net Using a k-nearest neighbor (kNN) molecular field analysis approach, a statistically significant model was generated, indicating the contribution of steric and electronic fields to the anti-inflammatory activity. researchgate.net Such models are helpful in the development and optimization of existing indole derivatives. researchgate.net QSAR modeling has also been applied to N-tosyl-indole hybrid thiosemicarbazones designed as tyrosinase inhibitors. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Approaches

Computational methods are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and high-energy transition states.

For this compound, computational approaches can be used to model the transition states for bromine substitution at the indole 3-position. Isotopic labeling studies, in conjunction with these calculations, can help trace proton transfer steps in such reactions.

In the context of a decarboxylative bromination reaction involving a derivative, computational studies have been used to propose a reaction mechanism. rsc.org These studies identified a rotation transition state (TS-I) and a decarboxylative bromination transition state (TS-II). rsc.org The reaction paths were verified by following them in both directions through Intrinsic Reaction Coordinate (IRC) calculations to ensure the located transition states connected the desired minima. rsc.org

Furthermore, computational approaches have been applied to understand the cyclization of N-(2-(bromomethyl)aryl)-N-arylbenzamides to form 1,2-disubstituted-3-tosyl indoles. acs.org A probable mechanism involves nucleophilic substitution, deprotonation, intramolecular attack, and subsequent elimination steps. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-1-tosyl-1H-indole, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide unambiguous evidence for its structure.

Detailed analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region shows a complex pattern of multiplets for the indole (B1671886) ring protons and the characteristic AA'BB' system for the p-toluenesulfonyl (tosyl) group. A key signal is the singlet for the proton at the C2 position of the indole ring. The methyl protons of the tosyl group appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum complements this data by showing a signal for each unique carbon atom. The presence of the bromine atom at the C3 position and the tosyl group at the N1 position significantly influences the chemical shifts of the indole carbons. The carbons of the tosyl group, including the methyl carbon, are also clearly identifiable.

Detailed spectral assignments from research findings are presented below. chemsrc.com

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.99 | d | 8.4 | Indole H-4 |

| 7.77 | d | 8.4 | Tosyl H-2', H-6' |

| 7.62 | s | - | Indole H-2 |

| 7.49 | m | - | Indole H-7 |

| 7.40-7.36 | m | - | Indole H-6 |

| 7.33-7.29 | m | - | Indole H-5 |

| 7.24 | d | 8.0 | Tosyl H-3', H-5' |

| 2.35 | s | - | Tosyl -CH₃ |

Data sourced from a study on bromination methods. chemsrc.com

¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.51 | Tosyl C-1' |

| 134.99 | Indole C-7a |

| 134.40 | Tosyl C-4' |

| 130.17 | Tosyl C-3', C-5' |

| 129.90 | Indole C-3a |

| 127.07 | Tosyl C-2', C-6' |

| 125.88 | Indole C-2 |

| 124.92 | Indole C-5 |

| 124.02 | Indole C-6 |

| 120.19 | Indole C-4 |

| 113.73 | Indole C-7 |

| 99.73 | Indole C-3 |

| 21.75 | Tosyl -CH₃ |

Data sourced from a study on bromination methods. chemsrc.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

For this compound, the molecular formula is C₁₅H₁₂BrNO₂S. The exact mass calculated for this formula is 348.97721 u. Experimental high-resolution mass spectrometry can confirm this value, with one source listing an exact mass of 348.97700 u.

While detailed experimental fragmentation data for this specific molecule is not widely published, the primary fragmentation pathways can be predicted based on its structure. The most common fragmentations would involve the cleavage of the N-S bond to lose the tosyl radical (SO₂C₇H₇, 155 u) or cleavage of the C-Br bond.

Molecular Ion Data

| Analysis Type | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂BrNO₂S | - |

| Molecular Weight | 350.23 g/mol | - |

| Exact Mass | 348.97700 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the sulfonyl group and the aromatic rings. The most prominent peaks would be the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the tosyl group. Aromatic C-H and C=C stretching vibrations from both the indole and tosyl rings would also be present. While a specific spectrum for this compound is not available in the searched literature, data from analogous compounds, such as 3-methyl-2-(methylthio)-1-tosyl-1H-indole, show these characteristic peaks.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1370-1350 | Asymmetric S=O stretch | Sulfonyl (SO₂) |

| ~1170-1150 | Symmetric S=O stretch | Sulfonyl (SO₂) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic |

| ~700-600 | C-Br stretch | Bromoalkene |

Frequencies are characteristic values; data for an analogous compound shows S=O stretches at 1365 and 1173 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and conformational details, confirming the absolute structure of a molecule.

A search of the available scientific literature did not yield a specific crystal structure determination for this compound. Analysis of analogous compounds, such as other substituted N-tosylindoles, by X-ray diffraction has been performed and reveals details like the dihedral angle between the indole and tosyl ring planes. Should a suitable single crystal of this compound be grown and analyzed, this technique would provide conclusive proof of its solid-state conformation and intermolecular packing interactions.

Future Research Directions and Emerging Trends

Design and Development of Novel, More Efficient Synthetic Routes to 3-Bromo-1-tosyl-1H-indole

The established methods for synthesizing this compound, primarily through electrophilic bromination of 1-tosyl-1H-indole, are effective but also present opportunities for improvement. soton.ac.uk Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of alternative brominating agents and catalytic systems. While traditional methods often employ bromine in solvents like dichloromethane (B109758) or acetic acid, newer approaches are investigating milder and more selective reagents to minimize the formation of byproducts, such as dibrominated indoles. For instance, the use of N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) has been shown to be an effective method. scribd.com

Furthermore, the development of catalytic methods that can operate under milder conditions and with higher atom economy is a significant goal. This includes the investigation of novel metal-based or organocatalysts that can facilitate the bromination with high regioselectivity and yield.

A comparative analysis of existing and potential future methods highlights the drive towards greater efficiency:

| Parameter | Traditional Route | Optimized Route | Future Directions |

| Reagents | Br₂, Fe/AlCl₃ | NBS, Organic Dyes | Novel Catalysts, Milder Brominating Agents |

| Solvents | CH₂Cl₂, AcOH | Acetonitrile (B52724) | Greener Solvents, Solvent-free conditions |

| Yield | 75-98% | Good to Excellent acs.org | Quantitative Yields |

| Byproducts | Dibrominated species | Reduced byproducts acs.org | Minimal to no byproducts |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

Beyond its synthesis, the reactivity of this compound is a rich field for exploration. While its use in cross-coupling reactions like the Suzuki-Miyaura reaction is well-documented, there is a growing interest in uncovering unconventional reactivity patterns. nih.gov This includes exploring its potential in other types of catalytic transformations, such as C-H activation, photoredox catalysis, and metallaphotoredox reactions.

Researchers are investigating how the electronic properties of the tosyl group and the bromine atom can be harnessed to direct novel transformations at other positions of the indole (B1671886) ring. This could lead to the development of new methods for constructing complex indole-containing scaffolds with unique substitution patterns. The compound's participation in reactions beyond simple nucleophilic substitution is an area ripe for discovery.

Integration of this compound Chemistry into Continuous Flow Systems and High-Throughput Methodologies

The translation of synthetic methods for this compound and its derivatives from batch to continuous flow processes is a significant trend. unimi.it Continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and the potential for seamless scale-up. unimi.it Pilot studies have already demonstrated the benefits of transferring Suzuki-Miyaura cross-coupling reactions involving this compound to flow reactors, resulting in higher space-time yields and reduced catalyst consumption.

Future research will likely focus on developing fully integrated continuous flow systems that encompass the synthesis of this compound itself, followed by its in-line derivatization. This approach would streamline the production of valuable indole-based compounds.

In parallel, the application of high-throughput screening methodologies will accelerate the discovery of new reactions and optimal conditions for the transformations of this compound. By rapidly testing a wide range of catalysts, ligands, and reaction parameters, researchers can efficiently identify novel and more efficient synthetic routes.

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Derivatizations

The principles of green chemistry are increasingly influencing the design of synthetic routes for and with this compound. unimi.it A key focus is the reduction of hazardous waste and the use of more environmentally friendly reagents and solvents.

Visible-light photoredox catalysis has emerged as a powerful green tool for chemical transformations. acs.org An efficient method for the bromination of arenes and heteroarenes, including the synthesis of this compound, has been developed using the organic dye erythrosine B as a photocatalyst under visible light. acs.org This approach avoids the use of harsh reagents and proceeds under mild conditions. acs.org

Future research will continue to explore other green chemistry strategies, such as:

The use of biocatalysis for the synthesis and modification of this compound.

The development of solvent-free or aqueous reaction conditions.

The design of recyclable catalytic systems.

Novel Applications in Supramolecular Chemistry and Nanotechnology (Contextual)

While the primary applications of this compound have been in medicinal chemistry and organic synthesis, its unique structural and electronic properties make it an intriguing building block for materials science. The indole scaffold is known to participate in various non-covalent interactions, which are the foundation of supramolecular chemistry.

Future research could explore the incorporation of this compound into larger supramolecular architectures, such as self-assembling monolayers, liquid crystals, or functional polymers. The bromine atom provides a handle for further functionalization, allowing for the tuning of the material's properties.

In the realm of nanotechnology, this compound could serve as a precursor for the synthesis of novel organic semiconductors or as a component in molecular electronic devices. The ability to precisely modify the indole core through reactions at the bromine position opens up possibilities for creating materials with tailored electronic and optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-1-tosyl-1H-indole?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, dissolve 3-(2-azidoethyl)-5-bromo-1H-indole in a PEG-400:DMF (1:1) solvent system, add CuI catalyst, and react with tosyl alkyne derivatives at room temperature for 12–24 hours. Purify via column chromatography using gradients of ethyl acetate/hexane (70:30 to 100%) .

- Key Parameters : Reaction efficiency depends on solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (1.3–2.0 equivalents of CuI), and azide/alkyne stoichiometry (1:1.2 ratio recommended) .

Q. How to purify this compound effectively?

- Methodology : Post-synthesis, extract the crude product using ethyl acetate and water. Dry the organic layer with Na₂SO₄, concentrate via rotary evaporation, and purify via flash chromatography. Use silica gel columns with ethyl acetate/hexane gradients (70:30 to 100%) to isolate the target compound. Monitor purity via TLC (Rf ~0.22 in 70:30 ethyl acetate/hexane) .

- Troubleshooting : Low yields may result from incomplete extraction or solvent polarity mismatches. Optimize solvent gradients based on TLC mobility .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry using characteristic shifts (e.g., δ 6.80–7.23 ppm for aromatic protons, δ 50.9 ppm for tosyl methyl groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 397.0653) .

- 19F NMR (if fluorinated analogs are synthesized): Detect fluorine environments (e.g., δ -114.65 ppm) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for this compound derivatives?

- Methodology :

- Purity Checks : Use TLC or HPLC to rule out impurities causing signal splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons at δ 7.12–7.23 ppm) by correlating ¹H-¹³C couplings .

- Crystallographic Validation : Compare experimental NMR shifts with X-ray-derived DFT calculations to identify misassignments .

Q. What strategies improve crystallographic refinement of this compound using SHELX?

- Methodology :

- Data Collection : Use high-resolution (≤1.0 Å) X-ray data to resolve heavy atoms (Br, S).

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain aromatic rings using AFIX commands. Validate with R1 < 0.05 and wR2 < 0.10 .

- OLEX2 Integration : Visualize electron density maps to correct for disorder in the tosyl group .

Q. How to investigate the reaction mechanism of electrophilic substitution in this compound?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates (e.g., bromonium ion formation).

- DFT Calculations : Model transition states for bromine substitution at the indole 3-position using Gaussian or ORCA software.

- Isotopic Labeling : Use deuterated substrates to trace proton transfer steps .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.